(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as DMBA, is a chemical compound that has been widely researched for its potential use in various scientific fields. It is a synthetic compound that is primarily used in laboratory experiments and research studies. The purpose of
Mechanism of Action
(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride acts as a selective agonist for the sigma-1 receptor, which is a membrane protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride binds to the sigma-1 receptor with high affinity and activates downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of cell survival and apoptosis, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in lab experiments is its high selectivity and affinity for the sigma-1 receptor, which allows for precise and specific targeting of this receptor. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, one limitation of using (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, including the development of new ligands and probes for the sigma-1 receptor, the study of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action and downstream signaling pathways. Further research is also needed to determine the optimal dose and duration of exposure to (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride in order to minimize potential toxicity and side effects.
In conclusion, (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is a synthetic compound that has been extensively studied for its potential use in various scientific fields. Its high selectivity and affinity for the sigma-1 receptor make it a valuable tool compound for the study of various ligands and receptors. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
(3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential use in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. It has been used as a tool compound to study the structure-activity relationships of various ligands and receptors. (3,4-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has also been used as a precursor for the synthesis of other compounds, such as radioligands and fluorescent probes.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-18-14-4-3-13(9-15(14)19-2)11-17-10-12-5-7-16-8-6-12;;/h3-4,9,12,16-17H,5-8,10-11H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLDBXJODALLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CCNCC2)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.